molecular formula C11H13N5O B2800571 N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 400083-80-9

N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2800571
CAS No.: 400083-80-9
M. Wt: 231.259
InChI Key: XLMIXJZQWNGYQJ-NTUHNPAUSA-N
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Description

N-[(E)-(Dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative featuring a dimethylamino-methylidene group at the N-position of the carboxamide moiety. The dimethylamino substituent in this compound may influence its physicochemical properties (e.g., solubility, bioavailability) and biological interactions compared to related molecules.

Properties

IUPAC Name

N-(dimethylaminomethylidene)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-8-4-10-12-5-9(6-16(10)14-8)11(17)13-7-15(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMIXJZQWNGYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine Carboxamides

Anagliptin (N-[2-({2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide)
  • Structure: Differs in the substituent at the carboxamide side chain, featuring a cyanopyrrolidine group instead of dimethylamino-methylidene .
  • Pharmacology : Potent DPP-4 inhibitor (IC₅₀ = 0.6 nM) with high selectivity over DPP-8/9, enhancing incretin levels to regulate blood glucose .
  • Physicochemical Properties : Molecular weight = 383.45 g/mol; crystalline form stabilized via hydrogen bonding .
N-(4,6-Dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • Structure : Substituted with a dimethylpyridinyl group at the carboxamide position .
  • Activity: Not explicitly detailed in evidence, but pyridinyl substituents often enhance metabolic stability and target affinity.
6-(2-Chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • Structure : Contains a chloroethyl group and ethoxyphenyl substituent .

Key Structural Comparison (Pyrazolo[1,5-a]pyrimidine Derivatives) :

Compound Substituent Molecular Weight (g/mol) Reported Activity
Target Compound Dimethylamino-methylidene ~290.3* Not explicitly reported
Anagliptin Cyanopyrrolidine 383.45 DPP-4 inhibition
N-(4,6-Dimethylpyridin-2-yl) derivative Dimethylpyridinyl 267.29 Undisclosed
6-(2-Chloroethyl) derivative Chloroethyl + ethoxyphenyl ~361.8* Potential alkylating agent

*Calculated based on molecular formula.

Triazolo[1,5-a]pyrimidine Carboxamides

Triazolo[1,5-a]pyrimidine derivatives differ in the core heterocycle (triazole instead of pyrazole), altering electronic properties and biological targets. Examples include:

2-Amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5j)
  • Structure : Nitrophenyl and trimethoxyphenyl substituents .
  • Properties : Melting point = 319.9–320.8°C; HRMS (ESI) m/z = 453.1677 .
  • Activity : Antiproliferative evaluation pending .
7-(4-(Benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl)-4,7-dihydro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (V1–V10)
  • Structure : Benzyloxy-methoxyphenyl and chlorophenyl groups .
  • Synthesis : Biginelli-like reaction with N,N-dimethylformamide catalysis .

Key Comparison (Triazolo vs. Pyrazolo Derivatives) :

Feature Pyrazolo[1,5-a]pyrimidine Carboxamides Triazolo[1,5-a]pyrimidine Carboxamides
Core Heterocycle Pyrazole fused with pyrimidine Triazole fused with pyrimidine
Common Substituents Cyanopyrrolidine, dimethylamino-methylidene Aryl, nitro, methoxy groups
Biological Activities DPP-4 inhibition, potential antitumor Antiproliferative, antimicrobial
Synthetic Methods Multi-step alkylation/condensation Multi-component Biginelli reactions

Other Pyrazolo[1,5-a]pyrimidine Analogs

  • Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Combines dimethylamino-vinyl and ethylthio groups, suggesting applications in agrochemicals .

Research Findings and Implications

  • DPP-4 Inhibition: Anagliptin’s cyanopyrrolidine group is critical for binding to the DPP-4 active site, while the dimethylamino-methylidene group in the target compound may alter binding kinetics or selectivity .
  • Anticancer Potential: Triazolo[1,5-a]pyrimidine carboxamides with aryl substituents exhibit antiproliferative activity, suggesting that similar modifications in pyrazolo derivatives could enhance antitumor effects .
  • Synthetic Flexibility : Multi-component reactions enable rapid diversification of substituents, facilitating structure-activity relationship (SAR) studies .

Q & A

Q. What is the synthetic route for N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide?

The compound is synthesized via a multi-step protocol starting from 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Key steps include:

  • Step 1 : Activation of the carboxylic acid using CDI (1,1'-carbonyldiimidazole) in tetrahydrofuran (THF) to form an intermediate.
  • Step 2 : Condensation with (S)-1-[(2-amino-1,1-dimethylethyl)aminoacetyl]pyrrolidine-2-carbonitrile-2 hydrochloride in the presence of triethylamine.
  • Step 3 : Purification via column chromatography to isolate the amorphous form, followed by crystallization from 2-propanol to obtain the stable crystalline form .

Q. How is the purity and stability of this compound validated experimentally?

  • Powder X-ray Diffraction (PXRD) : Confirms crystallinity by identifying peaks at 9.8°, 17.4°, 18.6°, 25.3°, and 25.8° 2θ .
  • Differential Scanning Calorimetry (DSC) : Detects a heat absorption peak around 120°C, indicative of phase transitions .
  • Hygroscopicity Testing : Crystalline forms show minimal weight gain (0.01%) under 66% RH, compared to amorphous forms (1.7%), confirming superior stability .

Q. What are the primary biological targets and mechanisms of action?

The compound acts as a selective dipeptidyl peptidase-4 (DPP-4) inhibitor , enhancing insulin secretion by stabilizing glucagon-like peptide-1 (GLP-1). Its pharmacological profile includes:

  • In vitro IC₅₀ : Determined via enzymatic assays using human recombinant DPP-4.
  • In vivo efficacy : Demonstrated in diabetic rodent models by reducing HbA1c levels .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data between amorphous and crystalline forms?

  • Experimental Design : Conduct parallel stability studies under controlled humidity (e.g., 66% RH) and temperature (20°C). Monitor weight changes and purity via HPLC over 7–14 days.
  • Key Finding : Crystalline forms exhibit negligible hygroscopicity (0.01% weight gain) versus amorphous forms (1.7%), validating the need for crystallinity in pharmaceutical formulations .

Q. What advanced analytical methods are critical for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 384 [M+H]⁺ for the free base).
  • Multinuclear NMR : Assigns structural features (e.g., 1H-NMR δ 2.51 ppm for methyl groups, 9.29 ppm for aromatic protons) .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., 1664 cm⁻¹ for C=O stretching) .

Q. How can structure-activity relationships (SAR) guide the optimization of pyrazolo[1,5-a]pyrimidine derivatives?

  • Modification Sites :
  • Pyrimidine ring : Substitutions at position 6 (e.g., carboxamide) enhance DPP-4 binding.
  • Dimethylamino group : Stabilizes the imine moiety, improving metabolic stability .
    • Case Study : Replacing the dimethylamino group with thiomorpholine (as in related analogs) alters pharmacokinetic profiles but reduces potency .

Methodological Challenges and Solutions

Q. Why does the amorphous form pose challenges in formulation, and how is this addressed?

  • Issue : Amorphous forms exhibit poor stability and hygroscopicity, leading to batch variability.
  • Solution : Optimize crystallization using 2-propanol or ethyl acetate under reflux, followed by slow cooling. Seed crystals from prior batches improve reproducibility .

Q. What strategies are recommended for scaling up synthesis while maintaining yield?

  • Continuous Flow Chemistry : Enhances reaction control and reduces purification steps.
  • Catalytic Optimization : Use potassium carbonate and iodide to accelerate coupling reactions (e.g., 1.2 equivalents of (2S)-N-chloroacetyl-2-cyanopyrrolidine) .

Critical Research Gaps

  • In Vivo Toxicity : Limited data on long-term effects in non-rodent models.
  • Polypharmacology : Unclear off-target interactions (e.g., adenosine receptors).

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